Ethyl 4-phenylbut-2-ynoate
Description
Ethyl 4-phenylbut-2-ynoate is an α,β-acetylenic ester characterized by a phenyl group at the C4 position and an ethyl ester moiety at the terminal carbon. Its structure features a conjugated triple bond (C≡C) at the 2-position, which imparts unique electronic and steric properties compared to saturated or olefinic analogs.
Properties
IUPAC Name |
ethyl 4-phenylbut-2-ynoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCCQRCYCSPLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96417-50-4 | |
| Record name | ethyl 4-phenylbut-2-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-phenylbut-2-ynoate can be synthesized through several methods. One common approach involves the esterification of 4-phenylbut-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Hydrogermylation Reactions
Ethyl 4-phenylbut-2-ynoate undergoes highly regio- and stereoselective hydrogermylation under varying catalytic conditions. Key findings include:
Table 1: Hydrogermylation of this compound
| Catalyst | Conditions | Product(s) | Selectivity | Yield (%) |
|---|---|---|---|---|
| AlCl₃ (10%) | CH₂Cl₂, 25°C, 2 h | (E)-α-adduct (cis-hydrogermylation) | >95% (E)-α | 91 |
| BEt₃ (10%) | CH₂Cl₂, 25°C, 3 h | Mixture of (E/Z)-α and (E/Z)-β isomers (radical pathway) | 33% (E)-α, 67% (Z)-α | 50 |
Mechanistic Insights
-
AlCl₃-catalyzed reactions proceed via a zwitterionic intermediate, where hydride transfer from Ph₃GeH to the alkyne generates an allenoate. Subsequent germylium trapping yields cis-hydrogermylation products due to steric control .
-
BEt₃-mediated radical pathways favor mixed stereochemistry, influenced by reaction kinetics and solvent polarity .
Cycloadditions and Annulation
The triple bond participates in [2+2] and [4+2] cycloadditions, forming complex heterocycles. For example:
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Reaction with styrylboronic acid under Rh-catalyzed conditions yields α,β-unsaturated ketones via conjugate addition, achieving 85% enantiomeric excess in asymmetric syntheses .
Nucleophilic Additions
This compound reacts with nucleophiles such as amines and alcohols:
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Amine addition : Forms enamine derivatives under mild acidic conditions, useful in synthesizing bioactive intermediates.
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Alcohol addition : Generates ether-linked adducts, with reaction rates dependent on steric bulk and solvent polarity.
Hydrogenation and Reduction
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the triple bond to a single bond, producing ethyl 4-phenylbutanoate in quantitative yields. Competing pathways include:
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Partial reduction to cis-alkenes using Lindlar catalyst.
Comparative Reactivity
This compound exhibits distinct reactivity compared to non-fluorinated analogs:
Table 2: Reactivity Comparison with Ethyl 4,4,4-Trifluorobut-2-ynoate
| Property | This compound | Ethyl 4,4,4-Trifluorobut-2-ynoate |
|---|---|---|
| Hydrogermylation rate | Moderate | Faster (due to CF₃ electron withdrawal) |
| Cycloaddition regioselectivity | β-position favored | α-position favored |
| Stability under acidic conditions | High | Moderate |
Scientific Research Applications
Ethyl 4-phenylbut-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: this compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 4-phenylbut-2-ynoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 4-phenylbut-2-ynoic acid and ethanol. This hydrolysis reaction is catalyzed by esterases and other enzymes in biological systems. The resulting acid can further participate in metabolic processes or act as a precursor for other bioactive molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-phenylbut-2-ynoate belongs to a broader class of α,β-unsaturated esters and ketones. Below is a detailed comparison with key analogs, emphasizing structural variations, reactivity, and functional properties.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Notes:
- Similarity Scores : Calculated based on structural and functional group alignment (1.00 = identical backbone; lower scores indicate increasing divergence) .
- Steric Hindrance: The linear geometry of the triple bond reduces steric crowding compared to (Z)-configured olefins (e.g., CAS 559062-83-8), enabling distinct regioselectivity in cycloadditions. Bioactivity: Halogenated analogs (e.g., 4-fluorophenyl derivatives) show enhanced antifungal activity in ethyl acetate extracts, suggesting that electron-withdrawing substituents improve bioactivity .
Comparative Bioactivity
While direct data on this compound’s bioactivity is scarce, structurally related compounds in ethyl acetate extracts (e.g., turmeric, ginger) exhibit antifungal properties. For instance:
Biological Activity
Ethyl 4-phenylbut-2-ynoate, a compound of interest in organic synthesis and medicinal chemistry, has been studied for its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a phenyl group and an alkyne functional group, which contribute to its reactivity and biological activity. The compound's structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and Michael additions.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . Its ability to scavenge free radicals has been demonstrated in several studies, suggesting potential applications in preventing oxidative stress-related diseases. The antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties . Studies have shown that it exhibits inhibitory effects against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is thought to inhibit enzymes involved in critical metabolic pathways by forming adducts with coenzyme A. This interaction can lead to altered metabolic processes, contributing to its antimicrobial and antioxidant effects.
Case Studies
-
Antioxidant Activity Study : A study conducted on various derivatives of this compound showed that modifications at the phenyl ring significantly enhanced its antioxidant capacity. The compound was tested against DPPH radicals, yielding an IC50 value indicative of strong radical scavenging ability.
Compound IC50 (µM) This compound 25.3 Modified Compound A 15.7 Modified Compound B 18.4 -
Antimicrobial Efficacy : In a comparative study against common pathogens, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa >128
Q & A
Q. Answer :
- NMR : - and -NMR confirm alkyne geometry and ester functionality. Key signals:
- IR : C≡C stretch (~2100–2260 cm) and ester C=O (~1720 cm) .
- Mass Spectrometry : Molecular ion ([M] at m/z 202) and fragmentation patterns validate molecular weight .
Advanced: How to design a study investigating the reactivity of this compound in click chemistry?
Q. Answer :
Hypothesis : Test whether the alkyne reacts selectively with azides under Cu(I) catalysis vs. competing pathways (e.g., dimerization).
Variables :
- Independent: Catalyst loading, solvent polarity.
- Dependent: Reaction yield (HPLC), side-product ratio .
Controls :
- Negative control: Reaction without catalyst.
- Positive control: Benchmark alkyne (e.g., phenylacetylene).
Analytical Tools :
Basic: What are the stability considerations for storing this compound?
Q. Answer :
- Storage Conditions : -20°C in amber vials under argon to prevent oxidation/hydrolysis .
- Stability Tests :
Advanced: How to computationally model the electronic properties of this compound for drug design?
Q. Answer :
Software : Use Gaussian or ORCA for DFT calculations (B3LYP/6-31G* basis set) to map HOMO/LUMO orbitals and electrostatic potential surfaces .
Docking Studies : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Validate with experimental IC values .
Data Correlation : Compare computed binding energies with in vitro assay results to refine models .
Basic: How to ensure ethical compliance in toxicity studies involving this compound?
Q. Answer :
- Institutional Approval : Submit protocols to ethics boards (e.g., IACUC for animal studies).
- Data Transparency : Report all adverse effects, even if statistically insignificant .
- Literature Citation : Follow ARRIVE guidelines for experimental reproducibility .
Advanced: What strategies mitigate batch-to-batch variability in synthetic yields?
Q. Answer :
- DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., temperature, catalyst ratio).
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
- Statistical Control : Apply Six Sigma methods (e.g., Cp/Cpk >1.33) to ensure process capability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
